Cas no 25978-68-1 (Methyl 4-cyano-3-methylbenzoate)

Methyl 4-cyano-3-methylbenzoate is a versatile organic compound featuring both ester and cyano functional groups on a methyl-substituted benzene ring. Its molecular structure (C10H9NO2) makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of active ingredients and fine chemicals. The presence of the electron-withdrawing cyano group enhances reactivity in nucleophilic substitution and condensation reactions, while the ester moiety allows for further derivatization. This compound exhibits good stability under standard conditions and is compatible with a range of organic solvents, facilitating its use in multi-step synthetic processes. Its high purity and well-defined structure ensure consistent performance in research and industrial applications.
Methyl 4-cyano-3-methylbenzoate structure
25978-68-1 structure
Product Name:Methyl 4-cyano-3-methylbenzoate
CAS No:25978-68-1
MF:C10H9NO2
MW:175.183962583542
MDL:MFCD11655969
CID:843224
PubChem ID:19969932
Update Time:2025-06-09

Methyl 4-cyano-3-methylbenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-cyano-3-methylbenzoate
    • 4-Cyano-3-methylBenzoic acid methyl ester
    • 4-Cyan-3-methyl-benzoesaeure-methylester
    • BEN204
    • methyl 4-cyano-3-methyl-benzoate
    • Benzoic acid, 4-cyano-3-methyl-, methyl ester
    • 4-Cyano-3-methyl-benzoic acid methyl ester
    • methyl4-cyano-3-methylbenzoate
    • KSC495O8N
    • Methyl 3-methyl-4-cyanobenzoate
    • LIXWSMOADOOTOR-UHFFFAOYSA-N
    • FC1131
    • CL8570
    • CM12629
    • FCH1184447
    • AM84018
    • AKOS015919759
    • CS-W022852
    • AC-26034
    • MFCD11655969
    • SY022973
    • FS-3321
    • DB-011607
    • 25978-68-1
    • DTXSID10601567
    • DS-1731
    • SCHEMBL536163
    • benzoic acid, 4-cyano-3-methyl-, methyl ester;4-cyano-3-methylbenzoic acid methyl ester;
    • MDL: MFCD11655969
    • Inchi: 1S/C10H9NO2/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-5H,1-2H3
    • InChI Key: LIXWSMOADOOTOR-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CC=C(C#N)C(C)=C1)=O

Computed Properties

  • Exact Mass: 175.06300
  • Monoisotopic Mass: 175.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.1
  • XLogP3: 1.9

Experimental Properties

  • Color/Form: No data available
  • Density: 1.15
  • Melting Point: No data available
  • Boiling Point: 311.8℃ at 760 mmHg
  • Flash Point: 145.2±11.3 °C
  • Refractive Index: 1.53
  • PSA: 50.09000
  • LogP: 1.65328

Methyl 4-cyano-3-methylbenzoate Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Methyl 4-cyano-3-methylbenzoate Suppliers

Amadis Chemical Company Limited
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(CAS:25978-68-1)Methyl 4-cyano-3-methylbenzoate
Order Number:A11588
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:49
Price ($):185.0
Email:sales@amadischem.com

Additional information on Methyl 4-cyano-3-methylbenzoate

Methyl 4-cyano-3-methylbenzoate (CAS No. 25978-68-1): A Comprehensive Overview in Modern Chemical Research

Methyl 4-cyano-3-methylbenzoate, identified by its chemical abstracts service number CAS No. 25978-68-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its ester and nitrile functional groups, has garnered attention due to its versatile applications in synthetic chemistry and potential biological activities. The structural motif of Methyl 4-cyano-3-methylbenzoate consists of a benzoic acid backbone modified with a methyl group at the 3-position and a cyano group at the 4-position, making it a valuable intermediate in the synthesis of more complex molecules.

The compound's unique structural features make it a promising candidate for various chemical transformations. The presence of the cyano group introduces a polar site for interaction with biological targets, while the ester moiety allows for further functionalization through hydrolysis or transesterification reactions. These properties have positioned Methyl 4-cyano-3-methylbenzoate as a key building block in the development of novel pharmaceuticals and agrochemicals.

In recent years, there has been a surge in research focusing on the applications of heterocyclic compounds in medicinal chemistry. The benzoate scaffold, in particular, has been extensively studied for its role in drug design due to its ability to modulate biological pathways effectively. Methyl 4-cyano-3-methylbenzoate, with its cyano-substituted benzoic acid derivative structure, has been explored in several studies as a precursor for synthesizing bioactive molecules. For instance, researchers have utilized this compound to develop potential inhibitors of enzymes involved in inflammatory processes.

One notable area of research involves the use of Methyl 4-cyano-3-methylbenzoate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). The cyano group provides a site for hydrogen bonding interactions with target proteins, enhancing binding affinity. Additionally, the ester functionality can be modified to introduce other pharmacophores that improve drug efficacy and reduce side effects. These modifications have led to the discovery of several novel compounds with promising therapeutic potential.

The compound's role in material science is also noteworthy. In polymer chemistry, derivatives of benzoic acid are often used to enhance the mechanical properties of polymers. The incorporation of Methyl 4-cyano-3-methylbenzoate into polymer matrices has been shown to improve thermal stability and UV resistance. This application highlights the compound's versatility beyond pharmaceuticals and underscores its importance in industrial chemistry.

Recent advancements in computational chemistry have further expanded the utility of Methyl 4-cyano-3-methylbenzoate. Molecular modeling studies have demonstrated that this compound can serve as a scaffold for designing molecules with specific biological activities. By leveraging computational tools, researchers can predict how structural modifications will affect the compound's interactions with biological targets, thereby accelerating the drug discovery process.

The synthesis of Methyl 4-cyano-3-methylbenzoate itself is an area of active interest. Efficient synthetic routes have been developed that utilize readily available starting materials and proceed with high yields. These methods often involve multi-step reactions that incorporate both nucleophilic substitution and condensation processes. The optimization of these synthetic pathways is crucial for ensuring scalability and cost-effectiveness in industrial applications.

In conclusion, Methyl 4-cyano-3-methylbenzoate (CAS No. 25978-68-1) is a multifaceted compound with significant implications in both pharmaceuticals and material science. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules, while its applications in polymer chemistry highlight its versatility. As research continues to evolve, the potential uses for this compound are likely to expand, further solidifying its importance in modern chemical research.

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Amadis Chemical Company Limited
(CAS:25978-68-1)Methyl 4-cyano-3-methylbenzoate
A11588
Purity:99%
Quantity:25g
Price ($):185.0
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